molecular formula C11H17N3O3S B10885160 N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide

N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B10885160
M. Wt: 271.34 g/mol
InChI Key: WTNFOCCDKKVGEC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a benzenesulfonamide moiety. It has been studied for its potential antibacterial, anticancer, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzenesulfonamide with diethylamine. This reaction can be carried out under microwave-assisted conditions, which significantly reduce reaction times and increase yields compared to conventional methods . The reaction conditions generally involve the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and various substituted benzenesulfonamides. These products have been studied for their potential biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its enhanced biological activity and selectivity. The presence of the diethyl groups increases its lipophilicity, allowing better cell membrane penetration and interaction with target enzymes. This makes it a more potent inhibitor and a valuable compound for further research and development .

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N,N-diethyl-4-(hydrazinecarbonyl)benzenesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)

InChI Key

WTNFOCCDKKVGEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

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